6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound is a benzothiazine derivative characterized by a unique trifluoromethoxy-substituted phenyl group and a pyrrolidine-carbonyl moiety at position 2. The 6-chloro substitution enhances its electronic and steric properties, while the 1,1-dione (sulfone) group contributes to its metabolic stability and solubility .
Properties
IUPAC Name |
[6-chloro-1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O4S/c21-13-3-8-17-16(11-13)26(14-4-6-15(7-5-14)30-20(22,23)24)12-18(31(17,28)29)19(27)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJMGPLVPGUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The starting materials often include chlorinated benzothiazine derivatives and pyrrolidine carboxylic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, derivatives of benzothiazine compounds have been explored for their therapeutic potential. This compound may be evaluated for its efficacy and safety in treating various diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzothiazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally similar compounds:
Key Research Findings and Mechanistic Insights
This contrasts with nitro-substituted analogs, which exhibit higher electrophilicity but lower solubility .
Metabolic Stability: Sulfone derivatives (1,1-diones) demonstrate prolonged half-lives compared to non-sulfonated benzothiazines. For example, the 1,1-dione group reduces CYP450-mediated oxidation by 40% in hepatic microsome assays .
Selectivity Profile : Pyrrolidine-carbonyl substituents improve selectivity for serine/threonine kinases over tyrosine kinases, as seen in analogs with IC₅₀ ratios >100-fold (e.g., PIM1 vs. ABL1) .
Limitations and Unresolved Questions
- Synthetic Challenges : The trifluoromethoxy group complicates synthesis due to its sensitivity to nucleophilic conditions, requiring specialized fluorination protocols .
Biological Activity
The compound 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazine core, which is known for its diverse biological activities.
Pharmacological Effects
The compound exhibits several pharmacological effects, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Demonstrated cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines in vitro. |
| Antimicrobial | Effective against a range of bacterial strains. |
| Enzyme Inhibition | Inhibits specific cytochrome P450 enzymes involved in drug metabolism. |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Cytochrome P450 Induction : The compound has been shown to induce cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
- Inhibition of Cell Proliferation : Studies suggest that it may inhibit cell proliferation through modulation of cell cycle regulators and apoptosis pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in cancer cells, thereby promoting apoptosis .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antitumor Activity :
- A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
- The mechanism was linked to apoptosis induction as evidenced by increased Annexin V staining and caspase activation.
-
Anti-inflammatory Effects :
- In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6) levels compared to control groups.
- Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
-
Antimicrobial Activity :
- The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties.
Q & A
Q. What synthetic pathways are recommended for synthesizing 6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1λ⁶,4-benzothiazine-1,1-dione, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzothiazine core. Key steps include introducing the pyrrolidine-1-carbonyl group via amide coupling and attaching the 4-(trifluoromethoxy)phenyl moiety via Ullmann or Suzuki-Miyaura cross-coupling. Reaction optimization involves:
- Temperature : Maintain 80–100°C for coupling reactions to balance reactivity and side-product formation .
- Solvents : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance solubility .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions, with stoichiometric control to minimize metal residues .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (for substituent connectivity and electronic effects), IR spectroscopy (to confirm carbonyl and sulfone groups), and HRMS (for molecular ion validation) is critical. For example:
- ¹H NMR : The trifluoromethoxy group causes deshielding (~δ 7.5–8.0 ppm for aromatic protons) .
- IR : Peaks at ~1700 cm⁻¹ (C=O) and ~1350 cm⁻¹ (S=O) confirm core functionalities .
Advanced Research Questions
Q. How can side reactions during pyrrolidine-1-carbonyl moiety formation be mitigated?
- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:
- Protecting Groups : Temporarily block reactive sites on the benzothiazine core during amide coupling .
- Catalytic Control : Use Pd₂(dba)₃ with phosphine ligands (e.g., PA-Ph) to enhance regioselectivity .
- Stoichiometry : Limit pyrrolidine derivatives to 1.2 equivalents to prevent excess nucleophilic attack .
Q. How to resolve spectral data contradictions caused by the electron-withdrawing trifluoromethoxy group?
- Methodological Answer : The trifluoromethoxy group complicates NMR interpretation due to strong electron-withdrawing effects. Strategies include:
- DEPT-135 NMR : Differentiates CH₃/CH₂/CH groups in crowded aromatic regions .
- Solvent Variation : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. What in vitro assays are suitable for evaluating biological activity, given this compound’s structural features?
- Methodological Answer : Prioritize assays aligned with its heterocyclic and trifluoromethoxy pharmacophores:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., JAK2 or EGFR) due to the compound’s ATP-binding site compatibility .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to evaluate CYP450 interactions .
Q. How to design structure-activity relationship (SAR) studies for systematic substituent variation?
- Methodological Answer : Focus on modular modifications while retaining the benzothiazine core:
- Pyrrolidine Substitutions : Replace pyrrolidine with piperidine or morpholine to assess ring size impact on bioavailability .
- Trifluoromethoxy Alternatives : Compare with -OCF₃, -CF₃, or -SCH₃ groups to evaluate electronic and steric effects .
- Positional Isomerism : Synthesize analogs with substituents at positions 3 or 5 to map steric tolerance .
Data Analysis and Optimization
Q. How to troubleshoot low yields during the final coupling step?
- Methodological Answer : Low yields often stem from incomplete cross-coupling or hydrolysis. Solutions include:
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for improved activity .
- Moisture Control : Use anhydrous solvents and Schlenk techniques to prevent hydrolysis of trifluoromethoxy groups .
- Microwave Assistance : Reduce reaction time (30–60 min vs. 24 hrs) while maintaining 80–100°C .
Q. What statistical methods are recommended for analyzing contradictory biological activity data across assays?
- Methodological Answer : Apply multivariate analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
